

CHAPS Detergent: A Comprehensive Technical Guide to its Physicochemical Properties and Applications

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Compound of Interest

Compound Name: 3-((3-Cholamidopropyl)dimethylammonio)-1-propanesulfonate

Cat. No.: B1210295

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Introduction

CHAPS, or 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate, is a zwitterionic detergent widely employed in the fields of biochemistry and molecular biology. Its unique chemical structure, combining features of both bile salts and sulfobetaine-type detergents, makes it a versatile tool for solubilizing membrane proteins and disrupting protein-protein interactions while preserving the native state and function of the proteins. This non-denaturing characteristic is particularly crucial in studies involving sensitive protein complexes and functional assays.^[1] This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of CHAPS, detailed experimental protocols for its use and characterization, and visual workflows to aid in experimental design.

Physicochemical Properties of CHAPS

The efficacy of CHAPS as a detergent is rooted in its distinct physicochemical properties. These properties, including its critical micelle concentration (CMC), aggregation number, and micellar weight, dictate its behavior in solution and its interaction with biological macromolecules.

Property	Value	Conditions/Notes
Chemical Formula	C ₃₂ H ₅₈ N ₂ O ₇ S	
Molecular Weight	614.88 g/mol	
Appearance	White crystalline powder	
Solubility	Soluble in water (up to 50 mg/mL)	
Critical Micelle Concentration (CMC)	6-10 mM in water	The CMC is the concentration at which detergent monomers begin to form micelles. The CMC of CHAPS is dependent on salt concentration, decreasing with increasing ionic strength. For example, the CMC is approximately 6.41 mM in the absence of salt and decreases to 4.10 mM in the presence of 1.5 M NaCl.
Second CMC	~14 mM	A second critical micelle concentration has been reported, suggesting a change in micelle structure at higher concentrations.
Aggregation Number	4-14	The aggregation number is the average number of detergent monomers per micelle. This number can be influenced by factors such as ionic strength and temperature.
Micellar Weight	~6,150 Da	Calculated from the molecular weight and the aggregation number.

pH Range for Use	2-12	CHAPS is effective over a broad pH range.
Dialyzable	Yes	Due to its relatively high CMC and small micelle size, CHAPS can be readily removed from protein samples by dialysis. [1]
UV Absorbance	Low	CHAPS exhibits low absorbance in the ultraviolet region, which is advantageous for spectrophotometric monitoring of proteins.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) by Conductometry

Principle: The conductivity of a detergent solution increases linearly with concentration. At the CMC, the rate of increase in conductivity decreases because the micelles are less mobile than the individual detergent monomers. The breakpoint in the conductivity versus concentration plot corresponds to the CMC.

Materials:

- CHAPS detergent
- High-purity deionized water
- Conductivity meter with a temperature-controlled cell
- Magnetic stirrer and stir bar
- Calibrated glassware (burette, volumetric flasks)

Procedure:

- Prepare a stock solution of CHAPS (e.g., 50 mM) in deionized water.
- Place a known volume of deionized water (e.g., 50 mL) in a temperature-controlled beaker equipped with a magnetic stir bar and the conductivity probe.
- Allow the water to equilibrate to the desired temperature (e.g., 25°C) and record the initial conductivity.
- Titrate the CHAPS stock solution into the water in small, precise increments (e.g., 0.1 mL) using a burette.
- After each addition, allow the solution to stabilize for a few minutes with gentle stirring and record the conductivity.
- Continue the titration well beyond the expected CMC.
- Plot the conductivity (y-axis) against the CHAPS concentration (x-axis).
- The plot will show two linear regions with different slopes. The intersection of the two lines represents the CMC.

Determination of Aggregation Number by Static Light Scattering (SLS)

Principle: The intensity of light scattered by a solution is proportional to the molecular weight of the particles in the solution. By measuring the scattered light intensity of a series of detergent solutions above the CMC, the molecular weight of the micelles can be determined. The aggregation number is then calculated by dividing the micellar weight by the molecular weight of a single detergent monomer.

Materials:

- CHAPS detergent
- High-purity deionized water or a suitable buffer, filtered through a 0.22 μm filter
- Static light scattering instrument

- Refractive index detector
- Size exclusion chromatography (SEC) system (optional, for separating micelles from monomers)

Procedure:

- Prepare a series of CHAPS solutions at different concentrations above the CMC in filtered, degassed buffer.
- Calibrate the light scattering instrument with a known standard (e.g., toluene).
- Inject the CHAPS solutions into the light scattering instrument.
- Measure the intensity of scattered light at various angles.
- Simultaneously, measure the refractive index of each solution using a refractive index detector to determine the specific refractive index increment (dn/dc) of CHAPS.
- Use the Debye equation to plot the reciprocal of the excess scattered light intensity against the concentration.
- The intercept of this plot is equal to the reciprocal of the weight-average molecular weight of the micelles.
- Calculate the aggregation number by dividing the micellar weight by the molecular weight of a CHAPS monomer (614.88 g/mol).

Co-Immunoprecipitation (Co-IP) of Membrane Proteins

This protocol describes the immunoprecipitation of a target membrane protein and its interacting partners using a CHAPS-based lysis buffer.

Materials:

- Cells or tissue expressing the protein of interest

- CHAPS Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) CHAPS, Protease Inhibitor Cocktail
- Antibody specific to the target protein
- Protein A/G agarose or magnetic beads
- Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% (w/v) CHAPS
- Elution Buffer: 0.1 M Glycine-HCl pH 2.5 or SDS-PAGE sample buffer

Procedure:

- Cell Lysis:
 - Wash cells with ice-cold PBS.
 - Add ice-cold CHAPS Lysis Buffer to the cell pellet and incubate on ice for 30 minutes with occasional vortexing.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Collect the supernatant containing the solubilized proteins.
- Immunoprecipitation:
 - Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
 - Centrifuge and transfer the supernatant to a new tube.
 - Add the specific antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
 - Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
- Washing:
 - Pellet the beads by centrifugation and discard the supernatant.

- Wash the beads three times with ice-cold Wash Buffer.
- Elution:
 - Elute the protein complexes from the beads by adding Elution Buffer and incubating for 5-10 minutes at room temperature.
 - Alternatively, resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes.
- Analysis:
 - Analyze the eluted proteins by SDS-PAGE and Western blotting.

Two-Dimensional (2D) Gel Electrophoresis of Membrane Proteins

This protocol outlines the use of CHAPS for the solubilization and separation of membrane proteins by 2D gel electrophoresis.

Materials:

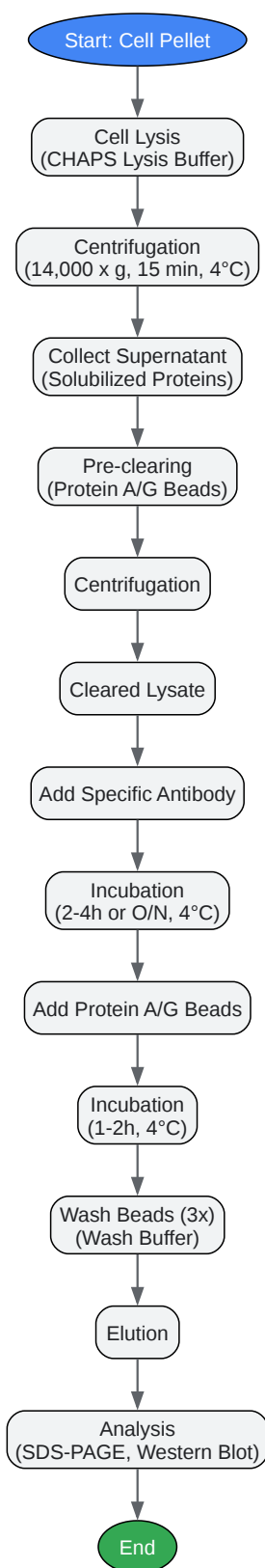
- Membrane protein sample
- Solubilization Buffer: 7 M Urea, 2 M Thiourea, 4% (w/v) CHAPS, 40 mM Tris, 65 mM DTT, and a trace of bromophenol blue
- Immobilized pH Gradient (IPG) strips
- SDS-PAGE gels and buffers
- Staining solution (e.g., Coomassie Brilliant Blue or silver stain)

Procedure:

- Sample Solubilization:
 - Resuspend the membrane protein pellet in Solubilization Buffer.

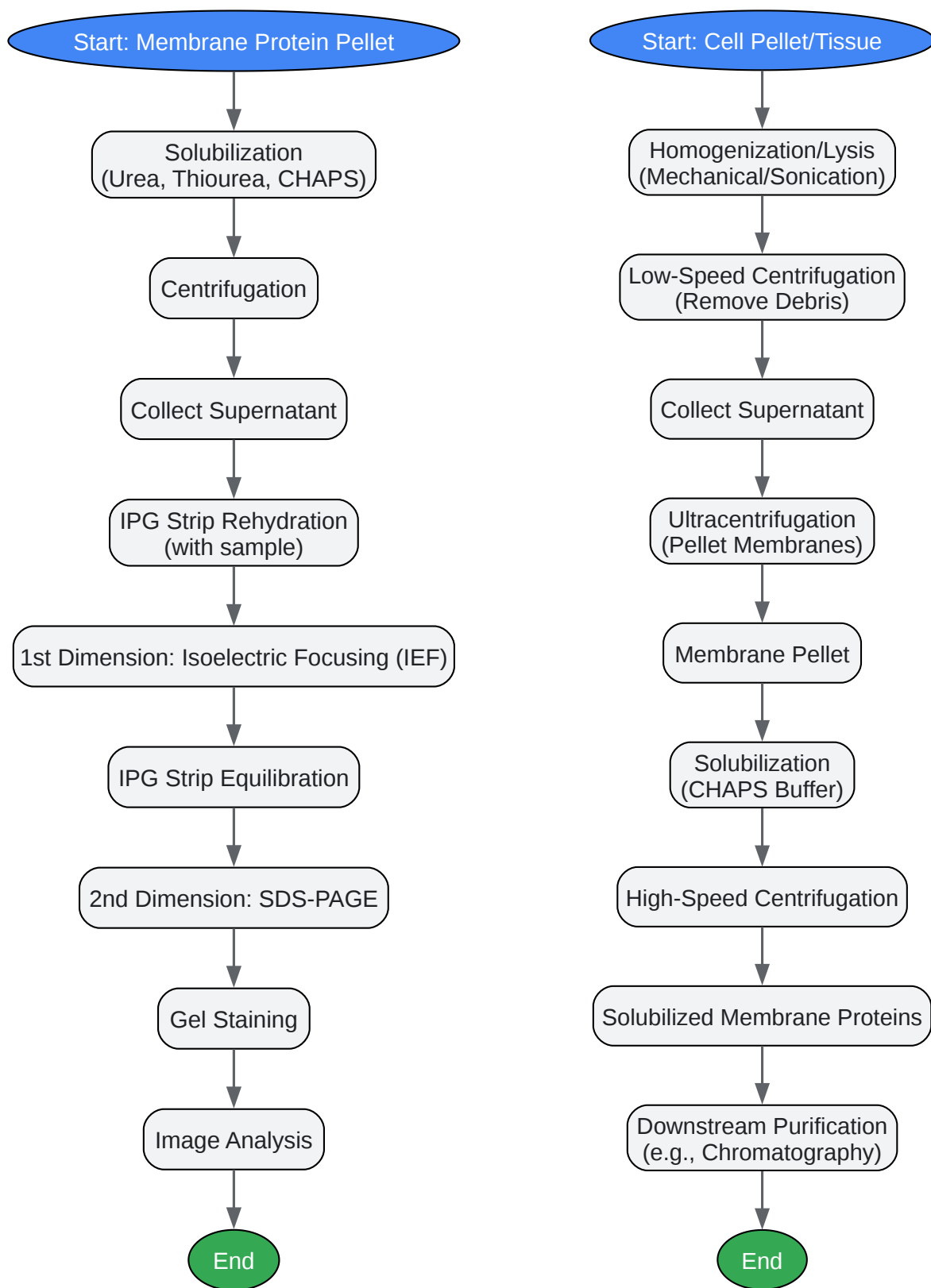
- Incubate for 1 hour at room temperature with occasional vortexing to ensure complete solubilization.
- Centrifuge at high speed to remove any insoluble material.
- First Dimension: Isoelectric Focusing (IEF):
 - Rehydrate the IPG strip with the solubilized protein sample overnight at room temperature.
 - Perform isoelectric focusing according to the manufacturer's instructions for the IPG strip and IEF unit.
- Second Dimension: SDS-PAGE:
 - Equilibrate the focused IPG strip in SDS equilibration buffer with DTT, followed by a second equilibration in the same buffer containing iodoacetamide.
 - Place the equilibrated IPG strip on top of an SDS-PAGE gel.
 - Run the second dimension electrophoresis to separate proteins based on their molecular weight.
- Visualization:
 - Stain the gel with a suitable protein stain to visualize the separated protein spots.

Mandatory Visualizations



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Caption: Co-Immunoprecipitation Workflow using CHAPS.



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References

- 1. agscientific.com [agscientific.com]
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Phone: (601) 213-4426

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